1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride
Description
1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride is a synthetic amine derivative featuring a cyclobutane ring substituted with a 2,2-dimethylpropyl (neopentyl) group at the 3-position and a methanamine moiety. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and chemical research applications. The neopentyl group contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
Molecular Formula |
C10H22ClN |
|---|---|
Molecular Weight |
191.74 g/mol |
IUPAC Name |
[3-(2,2-dimethylpropyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,3)6-8-4-9(5-8)7-11;/h8-9H,4-7,11H2,1-3H3;1H |
InChI Key |
FMKJMPKFIHQQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CC(C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,2-Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via an alkylation reaction using a suitable alkylating agent.
Attachment of the Methanamine Group: The methanamine group can be attached through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The neopentyl group in the target compound increases lipophilicity (logP ~2–3 estimated) compared to aromatic or halogenated analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Electronic Environment : Electron-withdrawing groups (e.g., trifluoromethyl in ) lower the amine’s basicity (pKa ~10.27), whereas alkyl substituents (neopentyl) may slightly increase it due to inductive effects .
Research and Application Insights
- Medicinal Chemistry : The neopentyl group’s lipophilicity makes the target compound a candidate for central nervous system (CNS) drug development, whereas halogenated analogs () may favor peripheral targets due to higher polarity .
- Safety Profile : While specific toxicological data are unavailable, structurally related hydrochlorides (e.g., ) typically require standard safety precautions (e.g., GHS hazard codes for skin/eye irritation) .
Biological Activity
1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H22ClN
- Molecular Weight: 229.76 g/mol
- CAS Number: Not specified in the sources
The biological activity of this compound appears to be mediated through its interaction with various receptors and enzymes. Preliminary studies suggest that it may influence neurotransmitter systems and modulate signaling pathways related to cell growth and apoptosis.
Potential Targets:
- Neurotransmitter Receptors: The compound may bind to receptors involved in mood regulation and cognitive functions.
- Enzymatic Pathways: It could inhibit or activate specific enzymes that play roles in metabolic processes.
Anticancer Properties
Compounds with similar amine functionalities have been studied for their anticancer effects. They often act by inducing apoptosis in cancer cells or inhibiting cell proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the effects of cyclobutyl derivatives on cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. |
| Study B | Analyzed the antimicrobial efficacy against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics. |
| Study C | Explored the neuroprotective effects in animal models, suggesting potential applications in neurodegenerative diseases. |
Example Case Study: Anticancer Activity
In a study examining the anticancer properties of structurally related compounds, it was found that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted that the introduction of bulky groups like cyclobutyl enhances the binding affinity to target proteins involved in cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
